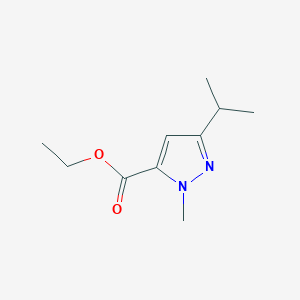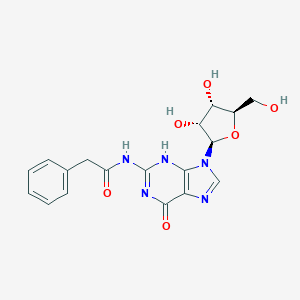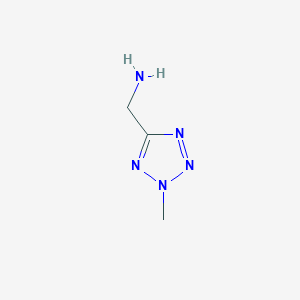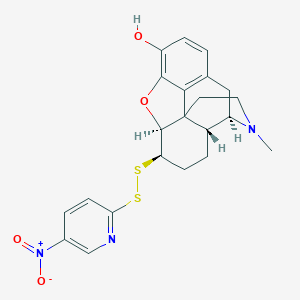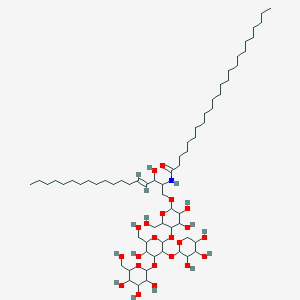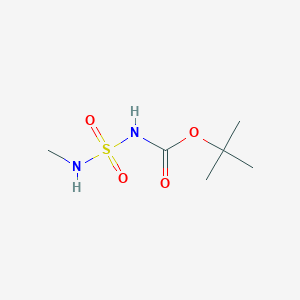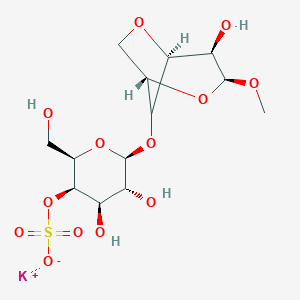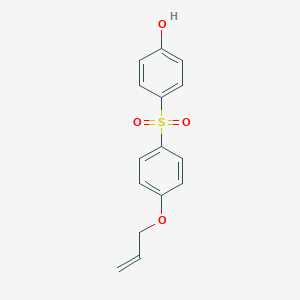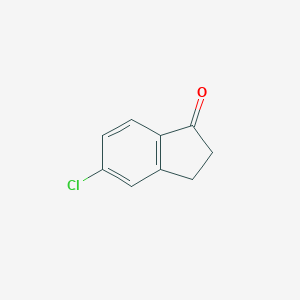
5-クロロ-1-インダノン
概要
説明
5-Chloro-1-indanone is a chemical compound with the molecular formula C9H7ClO and a molecular weight of 166.60 g/mol . It is a 5-halo-1-indanone, characterized by a stable triclinic crystal structure and various intermolecular forces such as C-H…O, C-H…Π, CO…Cl, and Π…Π types . This compound is used in various synthetic applications, particularly in the synthesis of substituted pyridines .
科学的研究の応用
5-Chloro-1-indanone is utilized in several scientific research applications:
作用機序
Target of Action
It is known that this compound is used as a starting reagent for the preparation of various biologically active compounds .
Mode of Action
It is known to participate in the synthesis of substituted pyridines . The interaction of 5-Chloro-1-indanone with its targets would depend on the specific biochemical context and the nature of the derived compounds.
Biochemical Pathways
It is known to participate in the synthesis of substituted pyridines . The downstream effects of these reactions would depend on the specific biological context and the nature of the derived compounds.
Result of Action
It is known to be used in the synthesis of various biologically active compounds, including anticonvulsants, anticholinergics, and diarylsulfonylureas, which have potential activity against solid tumors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-1-indanone. For instance, it is recommended to keep the compound in a dry, cool, and well-ventilated place, away from direct sunlight . Furthermore, the synthesis process of 5-Chloro-1-indanone avoids environmental pollution problems caused by strong acid and treatment of a large amount of wastewater .
準備方法
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-Chloro-1-indanone involves the reaction of 3-chlorobenzaldehyde with propionic acid to form 3-chloro-phenylpropionic acid. This intermediate then undergoes a Friedel-Crafts acylation reaction to yield 5-Chloro-1-indanone . The reaction typically involves organic solvents like formic acid diethylamine and is conducted at temperatures ranging from 20°C to 150°C .
Industrial Production Methods: An industrial method for producing 5-Chloro-1-indanone involves a one-step process where chlorobenzene, perfluoro-tert-butanol, and a macroporous strong acid resin catalyst are mixed. 3-chloropropionyl chloride is then slowly added under nitrogen protection, followed by a series of steps including filtration, distillation, and recrystallization to obtain the final product .
化学反応の分析
Types of Reactions: 5-Chloro-1-indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogen substitution reactions can produce different halo-indanones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted indanones, carboxylic acids, and alcohol derivatives .
類似化合物との比較
- 5-Bromo-1-indanone
- 5-Hydroxy-1-indanone
- 6-Methyl-1-indanone
- 2-Methyl-1-indanone
- 4-Methoxy-1-indanone
- 5-Methoxy-1-indanone
Comparison: 5-Chloro-1-indanone is unique due to its specific halogen substitution, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of a chlorine atom influences its reactivity in substitution and oxidation reactions, making it suitable for specific synthetic applications .
特性
IUPAC Name |
5-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDSHTHCZIOVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074624 | |
| Record name | 5-Chloro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42348-86-7 | |
| Record name | 5-Chloro-1-indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42348-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042348867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Chloro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the traditional challenges in synthesizing 5-Chloro-1-indanone, and how do recent methods address them?
A1: Traditional synthesis routes for 5-Chloro-1-indanone often involved lengthy processes, expensive catalysts, harsh reaction conditions, and resulted in significant environmental pollution due to the use of strong acids and generation of large volumes of wastewater []. Recent research has focused on developing greener and more efficient methods. For example, one study utilizes 3-chlorobenzaldehyde and propionic acid as starting materials, employing milder organic solvents like formic acid diethylamine and methylene chloride []. This approach simplifies the synthesis, making it easier to scale up for industrial production while minimizing environmental impact.
Q2: 5-Chloro-1-indanone is a precursor to other important compounds. Can you give an example and explain the synthesis process?
A2: Absolutely! 5-Chloro-1-indanone is a key starting material for synthesizing 5-Chloro-2-methoxycarbonyl-1-indanone, a valuable intermediate in various chemical syntheses. The process involves reacting 5-Chloro-1-indanone with dimethyl carbonate (DMC) in the presence of sodium hydride (NaH) as a base []. This reaction replaces traditional toxic reagents and offers a high yield of the desired product, reaching up to 86.09% under optimized conditions [].
Q3: How is 5-Chloro-1-indanone used in the development of indoxacarb, a widely used insecticide?
A3: Researchers have explored efficient routes to synthesize precursors of key indoxacarb intermediates using 5-Chloro-1-indanone []. These novel approaches utilize dimethyl carbonate (DMC) as both a methoxycarbonylation reagent and solvent, simplifying the synthesis process and offering a more environmentally friendly alternative to traditional methods [].
Q4: What analytical techniques are commonly employed to characterize and confirm the structure of 5-Chloro-1-indanone and its derivatives?
A4: Researchers utilize a combination of spectroscopic methods to characterize 5-Chloro-1-indanone and its derivatives. These include Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, nuclear magnetic resonance spectroscopy (NMR) – both 1H NMR and 13C NMR – to determine the structure and connectivity of atoms within the molecule, and mass spectrometry (MS) to confirm the molecular weight and fragmentation pattern of the compound []. These techniques provide comprehensive structural confirmation of the synthesized compounds.
Q5: Beyond its role in synthesizing insecticides, are there other applications of 5-Chloro-1-indanone and its derivatives?
A5: Yes, 5-Chloro-1-indanone is also a precursor in the synthesis of 5-chloro-1-indene amine []. This compound is important in various chemical applications and can be synthesized by reacting 5-chloro-1-indanone oxime with molybdenum trioxide and sodium borohydride in a specific solvent system []. This method offers a simple, efficient, and scalable process for producing this valuable compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


